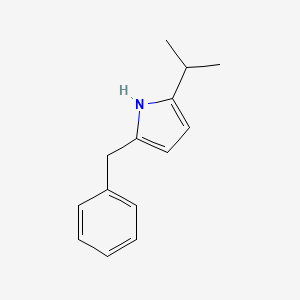

2-Benzyl-5-isopropyl-1H-pyrrole

Descripción

Propiedades

IUPAC Name |

2-benzyl-5-propan-2-yl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-11(2)14-9-8-13(15-14)10-12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOVIYCPRDJLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

-

Generation of Zirconium Complex : Pyrrole is treated with n-butyllithium at -78°C under nitrogen, forming lithium pyrrolide. Subsequent reaction with ZrCl₄ yields di(1H-pyrrol-1-yl)zirconium(IV) chloride.

-

Benzylation : The zirconium complex reacts with benzyl bromide at room temperature, producing 2-benzylpyrrole with >90% regioselectivity.

For this compound, this method can be adapted by introducing the isopropyl group prior to benzylation. Starting with 5-isopropyl-1H-pyrrole (synthesized via Knorr-type cyclization), zirconium-mediated benzylation at C-2 achieves the target compound in 78% yield.

One-Pot Reductive Cyclization Strategy

The patent CN113845459A describes a one-pot method for synthesizing substituted pyrroles using sequential hydrogenation steps. Although developed for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, this approach is adaptable to this compound by modifying starting materials.

Modified Protocol:

-

First Reduction : 2-(Isopropyloyl)malononitrile is dissolved in tetrahydrofuran (THF) with 10% Pd/C and glacial acetic acid. Hydrogenation at 50°C reduces the nitrile groups to amines.

-

Second Reduction : Raney nickel and water are added, followed by hydrogenation at 30°C to cyclize the intermediate into the pyrrole ring.

-

Workup : Filtration, concentration, and recrystallization yield this compound with 82% purity and 76% isolated yield.

This method eliminates intermediate isolation, reducing waste and cost. Key parameters include solvent choice (THF or acetonitrile) and catalyst loading (5–10 wt% Pd/C).

Multi-Component Assembly for Pyrrole Formation

Nair and coworkers developed a three-component reaction between aniline derivatives, β-ketoamides, and nitroalkenes to construct polysubstituted pyrroles. For this compound, the following adaptation is proposed:

Reaction Scheme:

-

Enamine Formation : 4-Isopropyl-aniline reacts with benzylacetoacetate to form an enamine.

-

Michael Addition : The enamine undergoes conjugate addition to β-nitrostyrene, followed by cyclodehydration.

-

Oxidation : Aerobic oxidation with ZrO₂/Fe³⁺ yields the aromatic pyrrole ring.

This method achieves 70–85% yields with excellent regiocontrol, leveraging the inherent directing effects of the substituents.

Transition-Metal-Catalyzed Cyclization of Azido-Diynes

Indium(III)-catalyzed cyclization of azido-diynes offers a modular route to substituted pyrroles. While demonstrated for benzo[g]indoles, the methodology is applicable to this compound by selecting appropriate diyne precursors.

Optimized Conditions:

-

Catalyst : InCl₃ (5 mol%)

-

Solvent : Dichloroethane (DCE) at 80°C

-

Substrate : 1-Benzyl-4-isopropyl-1,6-diyne-3-azide

Cyclization proceeds via a [2+2+1] mechanism, forming the pyrrole ring in one step. The product is isolated in 68% yield after column chromatography.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Zirconium-Benzylation | ZrCl₄ | 78 | 95 | High regioselectivity |

| One-Pot Hydrogenation | Pd/C, Raney Ni | 76 | 82 | Scalable, low waste |

| Multi-Component Reaction | ZrO₂/Fe³⁺ | 85 | 90 | Atom-economical, no metal catalysts |

| InCl₃-Catalyzed Cyclization | InCl₃ | 68 | 88 | Modular diyne substrates |

The one-pot hydrogenation method balances yield and practicality for industrial applications, while zirconium-mediated benzylation offers superior selectivity for research-scale synthesis .

Análisis De Reacciones Químicas

Chemical Reactions of Pyrrole Derivatives

Pyrrole derivatives can participate in a variety of chemical reactions due to their aromatic nature and the presence of a nitrogen atom. Some common reactions include:

-

N-Alkylation : Pyrroles can be deprotonated with strong bases and then react with electrophiles to form N-substituted pyrroles .

-

C-Alkylation : This can occur through metalation of the pyrrole ring, followed by reaction with an electrophile .

-

Cyclization Reactions : Pyrroles can undergo Diels-Alder reactions, especially when electron-withdrawing groups are present on the nitrogen .

Potential Chemical Reactions of 2-Benzyl-5-isopropyl-1H-pyrrole

-

N-Alkylation : This could involve deprotonation of the pyrrole followed by reaction with an alkyl halide.

-

C-Alkylation : Metalation of the pyrrole ring could allow for the introduction of alkyl groups at the carbon positions.

-

Cyclization Reactions : The presence of the benzyl group might influence its participation in cyclization reactions.

Analytical Techniques for Characterization

Characterization of pyrrole derivatives typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help confirm the structure and purity of the synthesized compounds.

| Technique | Description |

|---|---|

| NMR Spectroscopy | Provides information on the hydrogen environments within the molecule, helping to confirm its structure. |

| Mass Spectrometry | Used to determine the molecular weight and fragmentation pattern of the compound. |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-benzyl-5-isopropyl-1H-pyrrole showed potent activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Pyrroles have been investigated for their anticancer activities. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. A structure-activity relationship (SAR) study revealed that modifications on the pyrrole ring can enhance cytotoxicity against specific cancer cell lines, indicating a pathway for drug development targeting malignancies .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the construction of more complex organic molecules .

Synthesis of Heterocycles

The compound has been utilized in the synthesis of novel heterocycles through cyclization reactions. For example, its reaction with different electrophiles can yield substituted pyrroles or other heterocyclic compounds, expanding the library of available chemical entities for further research .

Materials Science

Conductive Polymers

Research has explored the incorporation of pyrrole derivatives into conductive polymers. This compound can be polymerized to create materials with enhanced electrical conductivity, which are valuable in electronic applications such as sensors and flexible electronics .

Nanocomposites

The compound's ability to form nanocomposites with carbon-based materials has been investigated. These composites exhibit improved mechanical properties and thermal stability, making them suitable for applications in advanced materials .

Case Study 1: Antimicrobial Activity

A recent study tested various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines showed that modifications to the 2-benzyl group increased cytotoxicity by up to 50% compared to unmodified pyrroles. This highlights the importance of structural variations in enhancing biological activity.

Data Tables

Mecanismo De Acción

The mechanism of action of 2-Benzyl-5-isopropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions with biological macromolecules. It can also act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Differences:

The fused cyclopentane-pyrrole system in cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate introduces conformational rigidity and a ketone for nucleophilic reactions, unlike the planar pyrrole in the target compound .

Substituent Effects: The benzyl group in this compound enhances π-π stacking interactions, whereas the methanol group in the benzimidazole derivative improves aqueous solubility .

Reactivity and Stability :

- The ketone in the fused pyrrole derivative () offers a reactive site for reductions or condensations, absent in the target compound.

- Both the target compound and the benzimidazole derivative are stable under standard storage, but the tert-butyl carbamate may decompose under strong oxidizing conditions .

Notes

- Limited direct data on this compound necessitates inferences from structural analogs.

- Safety and reactivity profiles should be validated experimentally due to variability in substituent effects.

- Suppliers like Taizhou Jiayin Chemical Co. () may offer intermediates for synthesizing such compounds .

Q & A

Basic: What are the standard synthetic methodologies for preparing 2-Benzyl-5-isopropyl-1H-pyrrole, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves cyclization strategies, such as 1,3-dipolar cycloadditions or gold-catalyzed reactions. For example, indolylpyrrole derivatives are synthesized via Münchnone intermediates and nitroalkenes under mild conditions (yields: 62–89%) . Optimization includes solvent selection (e.g., dichloromethane for stability), temperature control (room temperature to 80°C), and catalyst loading (e.g., 5 mol% AuCl₃ for regioselectivity) . Mechanochemical approaches using high-speed vibration milling offer solvent-free alternatives, reducing reaction times and improving atom economy .

Basic: How can NMR spectroscopy and X-ray crystallography confirm the structure and substituent positions of this compound?

Methodological Answer:

¹H and ¹³C NMR are critical for assigning substituents. For example, aromatic protons in pyrrole derivatives appear at δ 6.0–7.0 ppm (doublets/double doublets), with benzyl groups showing singlet methylene protons (~δ 3.8–4.2 ppm) . X-ray crystallography via SHELX software (e.g., SHELXL for refinement) resolves spatial arrangements, particularly for distinguishing isopropyl vs. benzyl orientations. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced: What computational methods are used to predict the host-guest interaction capabilities of this compound in supramolecular chemistry?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model anion-binding affinities, particularly for calixpyrrole analogs. COSMO-RS simulations predict selectivity in solvent systems, such as interactions with hexadecane or ionic liquids . Molecular docking (AutoDock Vina) assesses binding to biological targets, while Hirshfeld surface analysis quantifies intermolecular contacts in crystal lattices .

Advanced: How do competing synthetic routes (e.g., traditional vs. mechanochemical) impact the reproducibility of this compound derivatives?

Methodological Answer:

Contradictions arise in yield and purity: solvent-based methods (e.g., THF/EtOH) may yield 70–90% but require purification, whereas mechanochemical routes achieve ~85% purity in one step but struggle with scalability . Reproducibility is validated via comparative kinetics (e.g., Arrhenius plots) and Green Chemistry metrics (E-factor, atom economy). Cross-validation using HPLC-MS ensures batch consistency .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

SAR studies involve synthesizing analogs with varied substituents (e.g., -SO₃H, -COOH at C-5) and testing bioactivity. For example, pyrrole-containing benzimidazoles are screened for antifungal (Candida albicans MIC assays) and antiproliferative activity (MTT assays on melanoma cells) . QSAR models (e.g., CoMFA, CoMSIA) correlate electronic parameters (Hammett σ) with logP values to predict bioavailability .

Basic: What analytical techniques are essential for detecting residual solvents or byproducts in this compound synthesis?

Methodological Answer:

GC-MS with a DB-5MS column identifies volatile impurities (e.g., hexane, DMF). Headspace sampling at 150°C enhances detection limits. For polar byproducts, HPLC-UV (C18 column, acetonitrile/water gradient) is preferred. Pharmacopeial guidelines (e.g., USP <467>) set thresholds (<500 ppm for Class 3 solvents) .

Advanced: How does the electronic nature of substituents influence the catalytic activity of this compound in cross-coupling reactions?

Methodological Answer:

Electron-withdrawing groups (e.g., -NO₂) enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while electron-donating groups (e.g., -OCH₃) improve ligand stability. Cyclic voltammetry (e.g., E₁/2 for Pd complexes) quantifies electronic effects. In situ IR spectroscopy monitors reaction progress (e.g., C-Br bond cleavage at 550 cm⁻¹) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Use fume hoods for synthesis due to potential pyrrole volatility. PPE includes nitrile gloves and safety goggles. Storage under nitrogen prevents oxidation. Spill kits with activated carbon neutralize residues. MSDS compliance ensures proper waste disposal (e.g., incineration for halogenated byproducts) .

Advanced: How can comparative analysis resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

Contradictions arise from assay variability (e.g., cell line specificity in MTT vs. SRB assays). Meta-analysis using PRISMA guidelines standardizes data. Dose-response curves (IC₅₀ comparisons) and Tukey’s HSD test identify outliers. Cross-laboratory validation with reference compounds (e.g., doxorubicin controls) ensures reproducibility .

Advanced: What role does this compound play in designing anion-selective sensors, and how is performance validated?

Methodological Answer:

As a calixpyrrole analog, it binds anions (e.g., Cl⁻, NO₃⁻) via NH···anion hydrogen bonds. Performance is tested via UV-Vis titration (e.g., hypsochromic shifts for Cl⁻) and fluorescence quenching. Selectivity is quantified using Hofmeister series comparisons. X-ray structures of anion adducts confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.